molecular formula C23H16N2O5 B4136765 N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No. B4136765
M. Wt: 400.4 g/mol
InChI Key: SYIXBZZRNPDYRH-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide inhibits the proliferation of cancer cells and induces apoptosis. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has also been shown to reduce the production of inflammatory mediators and cytokines in vitro and in vivo. In addition, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is also relatively easy to synthesize and purify. However, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is the development of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the use of N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide as a probe for the study of protein-ligand interactions and enzyme activity. Additionally, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide could be used as a precursor for the synthesis of novel materials with potential applications in catalysis, sensing, and drug delivery.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been used as a probe to study protein-ligand interactions and enzyme activity. In materials science, N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide has been used as a precursor for the synthesis of metal-organic frameworks and other functional materials.

properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5/c1-14-9-10-19(20(11-14)25(28)29)24-22(26)17-7-4-6-15(12-17)18-13-16-5-2-3-8-21(16)30-23(18)27/h2-13H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIXBZZRNPDYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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